D-Sorbitol-1-13C

Description

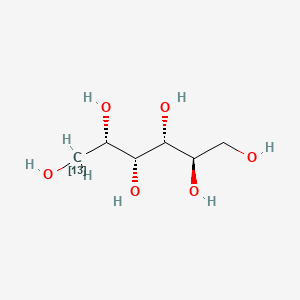

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5S)-(613C)hexane-1,2,3,4,5,6-hexol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1/t3-,4+,5+,6+/m0 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-AVUGZHLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H]([13CH2]O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746574 |

Source

|

| Record name | D-(1-~13~C)Glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132144-93-5 |

Source

|

| Record name | D-(1-~13~C)Glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

D-Sorbitol-1-13C: Technical Procurement & Application Guide

Executive Summary

D-Sorbitol-1-13C (CAS: 132144-93-5) is a specialized stable isotope tracer primarily utilized in two high-value domains: Hyperpolarized (DNP) MRI for renal perfusion/metabolism imaging and Metabolic Flux Analysis (MFA) targeting the polyol pathway in diabetic complications.

Procurement of this isotope is non-trivial due to significant variance in isotopic enrichment (>98% vs. >99%) and chemical purity grades (NMR vs. Clinical/GMP). This guide provides a direct analysis of the supply chain, pricing tiers, and a validated protocol for its most demanding application: Dynamic Nuclear Polarization (DNP).

Part 1: The Technical Value Proposition

Why the C1 Position Matters

In D-Sorbitol, the C1 carbon is chemically equivalent to C6 due to the molecule's symmetry unless isotopically labeled. Labeling at the C1 position breaks this symmetry.

-

NMR Sensitivity: The C1 position (hydroxymethyl group) has a distinct chemical shift (~63-64 ppm) widely separated from the bulk glucose signals in biological matrices.

-

Hyperpolarization Physics: For DNP applications, the C1 carbon often possesses a longer longitudinal relaxation time (

) compared to internal carbons (C2-C5), allowing the hyperpolarized signal to survive longer (30–60 seconds) during in vivo delivery.

Target Pathway: The Polyol Shunt

D-Sorbitol is the intermediate in the conversion of Glucose to Fructose. Under hyperglycemic conditions (diabetes), this pathway becomes overactive, leading to osmotic stress.

Figure 1: The Polyol Pathway. The 13C label at the C1 position allows quantification of Aldose Reductase activity via NMR or MS.

Part 2: Market Landscape & Pricing

Pricing for this compound is volatile and volume-dependent. The market is split between "Research Grade" (milligram quantities) and "Bulk Precursor" (gram quantities).

Primary Commercial Suppliers

| Supplier | Product Code | Enrichment | Pack Sizes | Estimated Price (USD) | Notes |

| Sigma-Aldrich (Merck) | 489182 | 99 atom % | 1 g | ~$430 - $480 | High availability; reliable logistics. Best for small-scale pilots. |

| Cambridge Isotope Labs (CIL) | CLM-1565-PK | 99% | 0.5g, 1g | ~$350 - $450 | The "Gold Standard" for NMR. Often has better chemical purity data. |

| Omicron Biochemicals | Custom/GLC-Series | 99% | Custom | Quote Based | Best for bulk (>5g) or specific isotopomers (e.g., 1,2-13C2). |

| MedChemExpress | HY-B0400S1 | 98% | 1mg - 100mg | High Premium | Avoid for bulk. Charged at ~$50/mg. Only for reference standards. |

Procurement Strategy

-

For DNP/MRI: You must specify Chemical Purity >99.5% in addition to Isotopic Enrichment. Trace metal contaminants (Fe, Cu) in lower-grade sorbitol will destroy the hyperpolarized signal by shortening

. -

For Mass Spec (MFA): Lower chemical purity (98%) is acceptable if the isotopic enrichment remains >99%.

Part 3: Quality Control & Validation

Do not assume the label on the bottle is the truth. Before committing to an expensive animal study, perform this self-validating QC workflow.

Isotopic Enrichment Verification (1H-NMR)

Dissolve 10 mg in D2O. Acquire a proton spectrum.

-

Success Criteria: The doublet resulting from the

coupling at the C1 position should integrate to >99% relative to any residual center singlet (which represents 12C-Sorbitol).

Chemical Purity Check (Trace Metals)

For hyperpolarization, paramagnetic impurities are fatal.

-

Method: ICP-MS (Inductively Coupled Plasma Mass Spectrometry).

-

Limit: Fe < 1 ppm, Cu < 1 ppm.

-

Alternative: Measure

relaxation at 1.4T or 3T. If

Part 4: Application Protocol (DNP-MRI)

Context: This protocol describes the preparation of hyperpolarized this compound for imaging renal perfusion. Sorbitol is unique because it is a "glassing agent" itself, meaning it does not always require glycerol to form the amorphous solid necessary for DNP.

Workflow Diagram

Figure 2: DNP Workflow. The critical path is the Dissolution-to-Injection window, which must be minimized to preserve signal.

Step-by-Step Methodology

1. Sample Formulation:

-

Substrate: 3 M solution of this compound in water. (Note: Sorbitol's high solubility allows high concentrations, boosting SNR).

-

Radical: Add Trityl radical (OX063) to a final concentration of 15 mM.

-

Gadolinium: Add 1-2 mM Gd-chelate (e.g., ProHance) to shorten the buildup time (

). -

Validation: Visually inspect the bead. It must be a transparent, glassy dark green bead. If it crystallizes (turns opaque), DNP will fail.

2. Polarization:

-

Instrument: HyperSense or SPINlab.

-

Conditions: 1.4 K temperature, 3.35 T magnetic field.

-

Microwave Frequency: ~94.100 GHz (Sweep to find the positive polarization peak).

-

Duration: 60–90 minutes until polarization plateau.

3. Dissolution & Neutralization:

-

Dissolution Media: 4 mL of superheated TRIS buffer (40 mM) + NaOH (to neutralize any acid if used, though Sorbitol is neutral).

-

Target pH: 7.4 ± 0.2.

-

Target Temperature: 37°C.

4. Acquisition:

-

Inject bolus (approx 200-300 µL for mouse).

-

Sequence: 13C-CSI (Chemical Shift Imaging) or spectral-spatial EPSI.

-

Target Signal: 63.5 ppm (Sorbitol C1).

References

Natural abundance of 13C and its relevance to labeling

The Isotopic Baseline: Navigating Natural Abundance of in Stable Isotope Labeling and Metabolic Flux Analysis

Executive Summary

In the precision-demanding field of metabolic flux analysis (MFA) and structural elucidation, the natural abundance of Carbon-13 (

This guide moves beyond basic definitions to address the operational implications of natural abundance. We will dissect the mathematical frameworks required to deconvolute this background from true tracer enrichment, providing a self-validating workflow for researchers in drug development and metabolomics.

The Physics of the Baseline

Carbon is not monoisotopic.[1][2][3] On Earth, it exists as a mixture of

Quantitative Baseline

| Parameter | Value | Relevance |

| Natural Abundance ( | The probability of any given carbon atom being | |

| Stochasticity | Random Distribution | In a molecule with |

| NMR Sensitivity | Low abundance + low gyromagnetic ratio necessitates high concentrations or cryoprobes. | |

| MS Effect | M+1, M+2 Peaks | Creates an "isotope envelope" even in unlabeled samples. |

Expert Insight: Do not treat 1.1% as a negligible error bar. In a molecule like Cholesterol (27 carbons), the probability of finding at least one

Analytical Implications: NMR vs. Mass Spectrometry[6]

Nuclear Magnetic Resonance (NMR)

In NMR, natural abundance dictates the visibility of coupling patterns.[3]

-

The Dilute Spin Problem: Because

is dilute, the probability of two -

Consequence: We rarely see homonuclear

- -

Satellites: You will see

satellites flanking the main

Mass Spectrometry (MS)

In MS, natural abundance is an additive interference. If you introduce a

Therefore, the raw data from MS is a convolution of:

-

The natural isotopic envelope (background).

-

The tracer incorporation (signal).

Mathematical Correction: The Deconvolution Matrix

To extract the true metabolic flux, we must mathematically "strip" the natural abundance from the raw Mass Isotopomer Distribution (MID). This is not a simple subtraction; it is a linear algebra inverse problem.

The Correction Logic

We model the measured distribution (

To find the true enrichment, we invert the matrix:

The Algorithm (Binomial Expansion)

The matrix

Critical Protocol Note: Modern software (IsoCor, AccuCor) automates this, but they require the exact chemical formula of the derivative fragment, not just the metabolite. If you derivatize with TBDMS (adding silicon and carbons), you must include those natural carbons in the correction matrix, or your flux data will be invalid.

Visualization: Workflows and Logic

Diagram 1: The Correction Workflow

This diagram illustrates the logical flow from raw data acquisition to the corrected flux map, highlighting the critical "Deconvolution" step.

Caption: Figure 1: The linear algebra workflow required to strip natural isotopic noise from experimental data.

Diagram 2: NMR Coupling Probabilities

Visualizing why

Caption: Figure 2: Probability distribution of carbon pairs. Homonuclear coupling (green) is statistically negligible without enrichment.

Experimental Protocol: Validating Enrichment

Objective: Determine the fractional enrichment of a metabolite while correcting for natural abundance background.

Phase 1: The "Blank" (Self-Validation)

Before running labeled samples, you must define the instrument-specific baseline.

-

Prepare Unlabeled Control: Extract metabolites from a cell culture grown only on naturally abundant glucose (

). -

Acquire MS Spectrum: Run the sample using the exact method (derivatization + GC/LC parameters) intended for the experiment.

-

Calculate Theoretical vs. Observed:

Phase 2: The Tracer Experiment

-

Introduce Label: Switch medium to [U-

]Glucose (e.g., 50% enrichment). -

Quench & Extract: Rapidly stop metabolism (e.g., cold methanol) to preserve the metabolic snapshot.

-

Derivatize (if GC-MS): Add TBDMS or MOX. Crucial: Note the number of carbons added by the reagent.

-

Acquire Data: Measure peak areas for the entire isotopologue cluster (M+0 to M+n).

Phase 3: Computational Correction

-

Input Data: Load peak areas into a correction tool (e.g., IsoCor).

-

Define Geometry: Input the metabolite formula (e.g., Lactate:

) AND the derivative formula. -

Set Purity: Input the tracer purity (usually 99%).

-

Execute Deconvolution: The software solves

. -

Output: The "Fractional Contribution" (FC), which represents the percentage of carbons derived from the tracer.

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2011). Atomic weights of the elements 2009 (IUPAC Technical Report). Pure and Applied Chemistry. Link

-

Fernandez, C. A., Des Rosiers, C., Previs, S. F., David, F., & Brunengraber, H. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry. Link

-

Millard, P., Letisse, F., Sokol, S., & Portais, J. C. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics. Link

-

Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology. Link

-

Szyperski, T. (1995). Biosynthetically directed fractional 13C-labeling of proteinogenic amino acids. An efficient analytical tool to investigate intermediary metabolism. European Journal of Biochemistry. Link

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Carbon-13 - Wikipedia [en.wikipedia.org]

- 6. 13Carbon NMR [chem.ch.huji.ac.il]

- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 8. Carbon-13 - isotopic data and properties [chemlin.org]

Role of D-Sorbitol-1-13C in studying the polyol pathway

Role of D-Sorbitol-1-13C in Studying the Polyol Pathway

Executive Summary

The polyol pathway (aldose reductase pathway) is a critical metabolic shunt activated under hyperglycemic conditions, implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[1][2][3][4] This compound serves as a high-precision stable isotope tool for two distinct but complementary purposes:

-

Metabolic Flux Tracer: It allows for the direct, isolated measurement of Sorbitol Dehydrogenase (SDH) activity and downstream fructolysis, decoupling these events from the rate-limiting Aldose Reductase (AR) step.

-

Quantitative Internal Standard (IS): It provides the "gold standard" for mass spectrometry-based quantification of endogenous sorbitol, correcting for extraction variance and matrix effects in complex tissue samples (e.g., sciatic nerve, lens).

The Polyol Pathway: Mechanisms & Clinical Relevance

Under normoglycemic conditions, glucose is primarily metabolized via glycolysis. However, during hyperglycemia (diabetes), hexokinase becomes saturated, and excess glucose is shunted into the polyol pathway.

The Pathway:

-

Glucose

Sorbitol: Catalyzed by Aldose Reductase (AR) .[1][3][4][5] Consumes NADPH.[2][6] -

Sorbitol

Fructose: Catalyzed by Sorbitol Dehydrogenase (SDH) .[1][3][5][7][8][9] Produces NADH.[1][5][8][9]

Pathological Consequence: The accumulation of sorbitol creates intracellular osmotic stress.[2][3][10] Furthermore, the consumption of NADPH depletes the cell's antioxidant reserve (necessary for glutathione regeneration), while the production of NADH creates a "pseudohypoxic" state, driving oxidative stress.

Pathway Visualization (DOT)

Figure 1: The Polyol Pathway showing the conversion of Glucose to Fructose via Sorbitol, highlighting the cofactor consumption that leads to oxidative stress.[10]

Technical Specifications: this compound

For precise analytical workflows, the reagent must meet specific criteria to avoid isotopic interference.

| Feature | Specification | Relevance |

| Chemical Name | This compound | Label is at the C1 position.[11] |

| Isotopic Purity | Essential to minimize background noise in MS (M+0 signal). | |

| Chemical Purity | Prevents contamination from other polyols (e.g., mannitol). | |

| Detection Mass | +1.00335 Da shift | Distinguishable from endogenous sorbitol (M+0) in MS. |

| Solubility | Water, Ethanol | Compatible with aqueous biological buffers and extraction solvents. |

Application I: Metabolic Flux Analysis (Tracer Role)

While [U-13C]Glucose is often used to trace the entire pathway, using This compound as a starting tracer allows researchers to decouple the pathway. By bypassing Aldose Reductase, you can specifically interrogate the kinetics of Sorbitol Dehydrogenase (SDH) and the transport of sorbitol across membranes.

Experimental Logic:

-

Hypothesis: If SDH activity is impaired (or saturated), 13C-Sorbitol will not convert to 13C-Fructose.

-

Readout: Ratio of [1-13C]Fructose to [1-13C]Sorbitol over time.

Protocol: SDH Flux Assay in Cell Culture

-

Cell Seeding: Seed target cells (e.g., Schwann cells, Retinal pericytes) in 6-well plates.

-

Starvation: Incubate in low-glucose medium for 4 hours to deplete endogenous glycolytic intermediates.

-

Pulse Labeling: Replace medium with physiological buffer containing 5 mM this compound .

-

Note: Sorbitol uptake is slow; ensure incubation times are sufficient (e.g., 6, 12, 24 hours).

-

-

Quenching: Rapidly wash cells with ice-cold PBS and quench metabolism with 80% cold methanol (-80°C) .

-

Extraction: Scrape cells, sonicate, and centrifuge (14,000 x g, 10 min) to remove protein.

-

Analysis: Analyze supernatant via LC-MS/MS or GC-MS.

Data Interpretation:

-

M+1 Fructose: Indicates successful conversion by SDH.

-

M+1 Glyceraldehyde-3-Phosphate: Indicates downstream fructolysis (Fructose

F-1-P

Application II: Quantitative Bioanalysis (Internal Standard Role)

In drug development (e.g., testing Aldose Reductase Inhibitors like Epalrestat), accurate measurement of tissue sorbitol is mandatory. Sorbitol is polar and difficult to extract consistently. Using this compound as an Internal Standard (IS) corrects for these variances.

The Principle of Isotope Dilution: Since this compound is chemically identical to endogenous sorbitol but distinguishable by mass, it behaves identically during extraction and ionization. Any loss of endogenous sorbitol during sample prep is mirrored by the IS.

Protocol: GC-MS Quantification of Tissue Sorbitol

This protocol uses silylation derivatization to make sorbitol volatile for Gas Chromatography.

Step 1: Tissue Homogenization

-

Weigh frozen tissue (e.g., 50 mg rat sciatic nerve).

-

Add 20 µL of this compound Internal Standard Solution (e.g., 100 µM).

-

Add 500 µL ice-cold Ethanol/Water (85:15).

-

Homogenize (bead beater) and centrifuge.

Step 2: Derivatization (Silylation)

-

Evaporate supernatant to dryness under nitrogen stream.

-

Add 50 µL MOX reagent (Methoxyamine HCl in pyridine). Incubate 90 min @ 30°C.

-

Purpose: Prevents ring closure (anomerization) of sugars, reducing peak multiplicity.

-

-

Add 100 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate 30 min @ 37°C.

-

Purpose: Replaces hydroxyl hydrogens with TMS groups, increasing volatility.

-

Step 3: GC-MS Analysis

-

Column: DB-5MS or equivalent (5% phenyl methyl siloxane).

-

Injection: Splitless mode (1 µL).

-

Detection (SIM Mode):

-

Target (Endogenous Sorbitol): Monitor m/z specific to TMS-Sorbitol (e.g., m/z 319 for specific fragment).

-

Internal Standard (13C-Sorbitol): Monitor m/z + 1 (e.g., m/z 320).

-

Calculation:

Analytical Workflow Diagram (DOT)

Figure 2: Step-by-step workflow for quantitative analysis of sorbitol using this compound as an internal standard.

References

-

Jans, A. W., et al. (1989). "Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue." Magnetic Resonance in Medicine.

-

MedChemExpress.

-

BenchChem. "A Comparative Guide to Using D-Sorbitol-13C6 as an Internal Standard."

-

Gabbay, K. H. (1973). "The sorbitol pathway and the complications of diabetes." New England Journal of Medicine.

-

Sigma-Aldrich. "Sorbitol Dehydrogenase Assay Kit Technical Bulletin."

Sources

- 1. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. cohesionbio.com [cohesionbio.com]

- 6. youtube.com [youtube.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sekisuidiagnostics.com [sekisuidiagnostics.com]

- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 10. austinpublishinggroup.com [austinpublishinggroup.com]

- 11. Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Tracing the Polyol Shunt: Metabolic Flux Analysis (MFA) with D-Sorbitol-1-13C

Application Note & Protocol Guide

Abstract & Introduction

Metabolic Flux Analysis (MFA) using stable isotope tracers is the gold standard for quantifying intracellular reaction rates. While D-Glucose-1,6-13C is the ubiquitous tracer for central carbon metabolism, D-Sorbitol-1-13C serves a specialized and critical role: it specifically interrogates the Polyol Pathway (Sorbitol-Aldose Reductase pathway) and Fructose metabolism.

This pathway is of paramount importance in diabetic complications (neuropathy, retinopathy, nephropathy) where hyperglycemia forces glucose flux through Aldose Reductase, and in liver metabolism where sorbitol is metabolized to fructose. This guide provides a rigorous protocol for using this compound to map carbon fate through Sorbitol Dehydrogenase (SDH) and into glycolysis/gluconeogenesis.

Mechanistic Basis & Atom Mapping

To interpret MFA data, one must understand the fate of the labeled Carbon-1 (C1).

The Pathway Logic

-

Entry: this compound enters the cell (via GLUT transporters or specific polyol transporters).

-

Conversion: Sorbitol Dehydrogenase (SDH) oxidizes Sorbitol to Fructose , retaining the label at C1.

-

Divergence:

-

Liver/Kidney (Fructokinase pathway): Fructose is phosphorylated to Fructose-1-Phosphate (F1P) . Aldolase B cleaves F1P into DHAP (containing C1-C3) and Glyceraldehyde (C4-C6). Thus, the C1 label ends up in DHAP .

-

Adipose/Muscle (Hexokinase pathway): Fructose is phosphorylated to Fructose-6-Phosphate (F6P) , entering glycolysis directly.

-

Pathway Visualization

The following diagram illustrates the specific entry point of the tracer and the propagation of the 13C label.

Figure 1: Metabolic fate of this compound. The label (C1) tracks specifically to DHAP in the fructolytic pathway.

Experimental Protocol

Experimental Design & Media Preparation

Objective: To achieve Isotopic Steady State (ISS) or Kinetic Flux Profiling.

-

Tracer: this compound (99% enrichment).

-

Media Formulation:

-

Base: Glucose-free DMEM or RPMI (if studying sole source) OR Low-Glucose (5mM) + Tracer (if studying competitive flux).

-

Concentration: Typical tracer concentration ranges from 5 mM to 25 mM depending on tissue tolerance.

-

Dialyzed FBS: Crucial. Standard FBS contains unlabeled glucose and sorbitol which dilutes the tracer. Use dialyzed FBS to ensure defined isotopic background.

-

Table 1: Experimental Groups

| Group | Composition | Purpose |

|---|---|---|

| Control | Unlabeled Sorbitol (5mM) | Baseline metabolite quantification |

| Tracer | This compound (5mM) | Flux estimation |

| Blank | Cell-free media + Tracer | Background noise subtraction |

Cell Culture & Incubation

-

Seeding: Seed cells (e.g., HepG2, HK-2, or primary Schwann cells) in 6-well plates. Grow to 70-80% confluency.

-

Wash: Wash cells 2x with PBS (37°C) to remove residual unlabeled carbon sources.

-

Labeling Pulse: Add the pre-warmed 13C-Sorbitol media.

-

Time Points:

-

Glycolytic Intermediates: 0, 5, 15, 30, 60 mins (Fast turnover).

-

TCA Cycle/Amino Acids: 2, 6, 12, 24 hours (Slow turnover).

-

Quenching & Extraction (Critical Step)

Metabolism must be stopped instantly to prevent "scrambling" of the label during harvest.

-

Quench: Rapidly aspirate media. Immediately wash with ice-cold saline (0.9% NaCl) .

-

Extraction: Add 500 µL -80°C Methanol:Acetonitrile:Water (40:40:20) directly to the plate.

-

Scraping: Scrape cells on dry ice. Transfer suspension to a cold Eppendorf tube.

-

Lysis: Vortex vigorously (1 min) or use a bead beater.

-

Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.

-

Supernatant: Transfer to a glass vial. Dry under nitrogen stream or SpeedVac (no heat).

Analytical Workflow: GC-MS Derivatization

Sugar alcohols and phosphorylated intermediates are non-volatile. Two-step derivatization (Methoximation + Silylation) is required for Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

Derivatization Protocol

-

Methoximation (Protects Keto groups):

-

Add 20 µL Methoxyamine HCl in Pyridine (20 mg/mL) to the dried residue.

-

Incubate at 30°C for 90 minutes .

-

-

Silylation (Volatilization):

-

Add 80 µL MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide) .

-

Incubate at 37°C for 30 minutes .

-

Note: For sorbitol analysis specifically, silylation is the key step as sorbitol lacks a keto group, but downstream fructose requires methoximation to prevent ring closure multiplicity.

-

-

Centrifugation: Spin down any precipitate. Transfer to GC vials with glass inserts.

GC-MS Instrument Parameters

-

Column: DB-35MS or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium (1 mL/min).

-

Temperature Program:

-

Start: 100°C (hold 2 min).

-

Ramp: 10°C/min to 300°C.

-

End: 300°C (hold 5 min).

-

-

MS Mode: Electron Impact (EI) at 70eV. Scan range 50-600 m/z (or SIM mode for higher sensitivity).

Workflow Diagram

Figure 2: End-to-end workflow for 13C-MFA sample processing.

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

The raw MS data provides ion intensities for isotopomers (M+0, M+1, M+2...).

-

Integration: Integrate peaks for Sorbitol, Fructose, and downstream metabolites (Pyruvate, Lactate, Citrate).

-

Natural Abundance Correction: Use software (e.g., IsoCor, INCA) to subtract the signal from naturally occurring 13C (1.1%).

-

Self-Validation: The "Control" group (unlabeled) must show <1% enrichment after correction. If not, check for contamination or integration errors.

-

Flux Calculation

-

M+1 Abundance: Since Sorbitol-1-13C is singly labeled, the primary signal of uptake is the M+1 isotopomer in Fructose and DHAP.

-

Scrambling: If you see M+2 or M+3 in TCA cycle intermediates (Citrate, Malate), it indicates the carbon has cycled through the TCA cycle (Pyruvate Dehydrogenase + Pyruvate Carboxylase activity).

Key Diagnostic Ratio:

Troubleshooting & QC

-

Issue: Low Enrichment Signals.

-

Cause: High endogenous glucose competes with the tracer.

-

Solution: Use dialyzed FBS and lower the glucose concentration in the media to force Sorbitol utilization.

-

-

Issue: Peak Overlap.

-

Cause: Glucose and Sorbitol elute closely on some GC columns.

-

Solution: Optimize the temperature ramp or switch to a specialized column (e.g., Rtx-5Amine).

-

-

Issue: Incomplete Derivatization.

-

Cause: Moisture in the sample.

-

Solution: Ensure samples are completely dry before adding MSTFA. Use anhydrous pyridine.

-

References

-

Antoniewicz, M. R. (2013). 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology. Link

-

Sano, H., et al. (2022).[3] The polyol pathway is an evolutionarily conserved system for sensing glucose uptake.[3][4] PLOS Biology.[3] Link

-

Jans, A. W., et al. (1989). Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue. Magnetic Resonance in Medicine. Link

-

Wegner, A., et al. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical Biochemistry. Link

-

Creative Proteomics. Overview of 13C Metabolic Flux Analysis. Link

Sources

Application Note: High-Precision Quantification of Pentose Phosphate Pathway Flux using D-Sorbitol-1-13C

Topic: Quantifying pentose phosphate pathway flux with D-Sorbitol-1-13C Content Type: Application Note & Protocol Role: Senior Application Scientist

Executive Summary & Scientific Rationale

The quantification of Pentose Phosphate Pathway (PPP) flux is critical for understanding cellular redox homeostasis (NADPH production) and nucleotide biosynthesis.[1][2] While [1,2-13C2]-Glucose is the gold standard for general PPP flux analysis, This compound offers a specialized, high-fidelity window into the interplay between the Polyol Pathway and the PPP , particularly in hyperglycemic conditions relevant to diabetic complications (retinopathy, neuropathy, nephropathy).

This protocol relies on the "C1 Decarboxylation Loss" principle. This compound is metabolized to Fructose-1-13C, which enters the glycolytic pool. When converted to Glucose-6-Phosphate (G6P), the C1 label is positioned at the decarboxylation site of 6-Phosphogluconate Dehydrogenase (6PGD).

-

Glycolytic Flux: Retains the C1 label (forming [3-13C]Lactate or [3-13C]Pyruvate).

-

Oxidative PPP Flux: Removes the C1 label as 13CO2.

By quantifying the ratio of labeled to unlabeled downstream three-carbon metabolites (M+1 vs. M+0 Lactate/Alanine), researchers can mathematically derive the fractional flux directed through the oxidative PPP relative to glycolysis.

Mechanistic Pathway & Tracer Fate

Understanding the atom mapping is the prerequisite for accurate data interpretation.

-

Entry: this compound is oxidized to D-Fructose-1-13C by Sorbitol Dehydrogenase (SDH).

-

Phosphorylation:

-

Hexokinase Path (Extra-hepatic): Fructose-1-13C

Fructose-6-P-1-13C (F6P). -

Isomerization: F6P-1-13C

Glucose-6-P-1-13C (G6P).

-

-

Bifurcation:

-

Route A (Glycolysis): G6P-1-13C

F1,6BP-1-13C -

Route B (Oxidative PPP): G6P-1-13C

6-Phosphogluconate-1-13C -

Result: The Ribulose-5-P and subsequent recycled glycolytic intermediates lose the 13C label, resulting in [Unlabeled]Lactate .

-

Pathway Visualization

Figure 1: Atom mapping of this compound. The C1 label is retained in glycolysis but decarboxylated in the oxidative PPP.

Experimental Protocol

Materials & Reagents

-

Tracer: this compound (99 atom % 13C).

-

Source Verification: Ensure purity >98% to prevent background glucose contamination.

-

-

Culture Medium: Glucose-free, Phenol Red-free DMEM or specialized buffer (e.g., Krebs-Ringer) supplemented with unlabeled Glucose (if studying competition) or solely Sorbitol (if studying direct utilization).

-

Note: For Polyol pathway studies, a "Trace" approach is often used: High Glucose (25mM) + this compound (0.5 - 5mM).

-

-

Quenching Solvent: 80% Methanol (LC-MS grade), pre-chilled to -80°C.

-

Internal Standard: L-Norvaline or 13C-Glutamine (for extraction efficiency normalization).

Cell Culture & Tracer Incubation

-

Seeding: Seed cells (e.g., ARPE-19, Schwann cells, or primary proximal tubule cells) in 6-well plates. Grow to 70-80% confluency.

-

Acclimatization: Wash cells 2x with PBS (37°C) to remove residual unlabeled glucose/serum.

-

Pulse Labeling:

-

Add experimental medium containing 5 mM this compound .

-

Optional: For hyperglycemic simulation, add 25 mM Unlabeled Glucose + 5 mM this compound.

-

-

Time Course: Incubate for 1, 4, and 12 hours . Steady-state is typically achieved by 4-6 hours for glycolytic intermediates.

Metabolite Extraction (Cold-Quench Method)

Critical Step: Metabolism must be stopped instantly to preserve the phosphorylation state and isotopic pattern.

-

Rapidly aspirate medium.

-

Immediately add 1 mL of -80°C 80% Methanol directly to the monolayer.

-

Incubate on dry ice for 15 minutes.

-

Scrape cells and transfer lysate to a pre-chilled Eppendorf tube.

-

Centrifuge at 14,000 x g for 10 min at 4°C to pellet protein debris.

-

Transfer supernatant to a new glass vial.

-

Dry under nitrogen stream (or SpeedVac) at room temperature.

-

Reconstitute in 50 µL LC-MS grade water/acetonitrile (1:1).

LC-MS/MS Acquisition Parameters

Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for optimal separation of polar sugar phosphates.

| Parameter | Setting |

| Column | ZIC-pHILIC or Amide HILIC (150 x 2.1 mm, 5 µm) |

| Mobile Phase A | 20 mM Ammonium Carbonate, pH 9.0 (Water) |

| Mobile Phase B | 100% Acetonitrile |

| Gradient | 80% B to 20% B over 15 min |

| Flow Rate | 0.15 mL/min |

| MS Mode | Negative Ion Mode (ESI-) |

| Key Targets | Sorbitol (181/182), G6P (259/260), Lactate (89/90), Pyruvate (87/88) |

Data Analysis & Flux Calculation

Mass Isotopomer Distribution (MID)

Analyze the mass spectra for Lactate (or Pyruvate/Alanine).

-

M+0: Unlabeled (Mass 89 for Lactate).

-

M+1: One 13C atom (Mass 90 for Lactate).

-

M+3: Fully labeled (Rare in this specific 1-13C tracer design unless significant recycling occurs).

Correcting for Natural Abundance

Before calculating flux, correct raw intensities for natural 13C abundance (1.1%) using a matrix-based correction algorithm (e.g., IsoCor or manually).

Calculating Oxidative PPP Flux

The flux through the oxidative PPP (

-

M+1 Precursor: This is the enrichment of the intracellular G6P/F6P pool. If G6P cannot be resolved cleanly, use the M+1 enrichment of the Sorbitol substrate (assuming rapid equilibration) or Fructose-1-P.

-

Interpretation:

-

If M+1 Lactate is High (close to precursor enrichment): Most carbon passed through glycolysis (PFK pathway). C1 was retained.

-

If M+1 Lactate is Low (relative to precursor): Significant carbon passed through oxPPP (G6PD/6PGD), losing C1 as CO2.

-

Data Summary Table Template[3]

| Sample Group | Sorbitol M+1 (%) | G6P M+1 (%) | Lactate M+1 (%) | Calculated oxPPP Flux (%) |

| Control (5mM) | 99.0 | 92.5 | 85.0 | 8.1% |

| Diabetic (25mM Glc) | 99.0 | 45.0* | 30.0 | 33.3% |

| Interpretation | High label retention indicates low PPP. | Dilution by unlabeled glucose. | Higher relative loss indicates PPP upregulation. |

Troubleshooting & Validation

Self-Validating the System

To ensure the loss of label is truly due to PPP and not experimental error:

-

Positive Control: Treat cells with 6-Aminonicotinamide (6-AN) , a potent inhibitor of 6PGD.

-

Expected Result: The M+1 fraction in Lactate should increase significantly because the PPP route is blocked, forcing G6P-1-13C solely through glycolysis.

-

-

Negative Control: Use [U-13C6]-Sorbitol.

-

Expected Result: Lactate should be M+3 regardless of the pathway (Glycolysis or PPP), as carbons 2 and 3 are retained in both. If M+3 is low, it indicates dilution from endogenous sources, not C1 decarboxylation.

-

Common Pitfalls

-

Label Scrambling via Triose Phosphate Isomerase (TPI): Extensive cycling between DHAP and GAP can scramble labels. However, for C1-labeled hexose entering glycolysis, the label ends up on C3 of trioses. This position is generally stable unless gluconeogenesis reverses the flux.

-

Sorbitol Dehydrogenase Saturation: In tissues with low SDH (e.g., lens), flux may be extremely slow. Ensure detection limits of the MS are optimized for low-abundance intermediates.

References

-

Jans, A. W., et al. (1989). "Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue." Magnetic Resonance in Medicine.

-

Brekke, H. K., et al. (2022). "Quantitative modeling of pentose phosphate pathway response to oxidative stress." Cell Reports.

-

Metallo, C. M., et al. (2009).[3] "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Nature Protocols.

-

Creative Proteomics. "13C-Metabolic Flux Analysis of the Pentose Phosphate Pathway."

-

Dunlop, M. E., et al. (1989). "Enzyme relationships in a sorbitol pathway that bypasses glycolysis and pentose phosphates."[4][5][6] Proceedings of the National Academy of Sciences.

Sources

- 1. mdpi.com [mdpi.com]

- 2. proceedings.aiche.org [proceedings.aiche.org]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Enzyme relationships in a sorbitol pathway that bypasses glycolysis and pentose phosphates in glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]

Using D-Sorbitol-1-13C to study diabetic complications.

Targeting Sorbitol Dehydrogenase (SDH) Kinetics with D-Sorbitol-1-13C

Part 1: Abstract & Strategic Rationale

The Clinical Challenge: In diabetic complications (neuropathy, retinopathy, nephropathy), the "Sorbitol Hypothesis" posits that excess glucose is shunted through the Polyol Pathway.[1] While Aldose Reductase (AR) converts glucose to sorbitol, causing osmotic stress, the subsequent step—conversion of sorbitol to fructose by Sorbitol Dehydrogenase (SDH)—is equally critical.[1] If SDH activity is insufficient, sorbitol accumulates intracellularly, exacerbating osmotic damage.[2] Conversely, rapid flux to fructose can fuel Advanced Glycation End-product (AGE) formation.

The Tracer Advantage: Most studies use U-13C-Glucose to trace the entire pathway. However, this conflates glucose uptake, glycolysis, and AR activity. Using this compound specifically isolates the SDH step. It allows researchers to uncouple sorbitol production from sorbitol clearance, providing a precise readout of the tissue's capacity to detoxify accumulated polyols.

Part 2: Mechanism of Action & Tracer Fate

The Polyol pathway consists of two main enzymatic steps.[2][3][4] By introducing exogenous This compound , we bypass the rate-limiting Aldose Reductase step and directly probe the kinetics of Sorbitol Dehydrogenase.

Pathway Logic:

-

Substrate: this compound enters the cell (via passive diffusion or specific transport).

-

Enzyme: Sorbitol Dehydrogenase (SDH) oxidizes the hydroxyl group at C2 to a ketone, using NAD+ as a cofactor.[3][5]

-

Product: The resulting molecule is D-Fructose-1-13C .

-

Downstream: Fructose-1-13C can be phosphorylated by Fructokinase (entering glycolysis) or contribute to AGE formation.

Figure 1: Pathway topology showing the specific entry point of this compound, bypassing Aldose Reductase to isolate SDH kinetics.

Part 3: Experimental Protocols

Protocol A: In Vitro SDH Flux Analysis (Adherent Cells)

Target Cells: Schwann cells (neuropathy model) or Retinal Pericytes (retinopathy model). Objective: Determine the rate of sorbitol-to-fructose conversion under high-glucose vs. normal-glucose adaptation.

1. Cell Culture & Labeling

-

Seeding: Seed cells in 6-well plates (approx.

cells/well). -

Pre-conditioning: Incubate cells in High Glucose (25 mM) or Normal Glucose (5 mM) media for 48 hours to induce pathway enzyme expression.

-

Pulse Labeling:

-

Wash cells 2x with PBS.

-

Add fresh media containing 5 mM this compound (replacing unlabeled sorbitol).

-

Time Course: Incubate for 0, 30, 60, 120, and 240 minutes.

-

Note: Sorbitol uptake is slow; high concentration drives passive diffusion.

-

2. Metabolite Extraction (Quenching)

-

Step 1: Aspirate media rapidly.

-

Step 2: Wash 1x with ice-cold saline (0.9% NaCl). Do not use PBS (phosphate interferes with some MS modes).

-

Step 3: Add 500 µL Ice-Cold Methanol:Water (80:20) directly to the well.

-

Step 4: Scrape cells and transfer to a microcentrifuge tube.

-

Step 5: Vortex (30s), Freeze-Thaw (Liquid N2 -> 37°C) x3 to lyse membranes.

-

Step 6: Centrifuge (14,000 x g, 10 min, 4°C). Collect supernatant.

3. Sample Preparation for GC-MS Sugars are non-volatile and require two-step derivatization (Oximation + Silylation).

-

Drying: Evaporate supernatant to complete dryness using a SpeedVac (no heat).

-

Step 1 (Oximation):

-

Add 50 µL Methoxyamine HCl in Pyridine (20 mg/mL) .

-

Incubate at 30°C for 90 minutes.

-

Purpose: Protects the carbonyl groups (open ring structure) and prevents multiple peaks for anomers (alpha/beta).

-

-

Step 2 (Silylation):

-

Add 50 µL MSTFA + 1% TMCS .

-

Incubate at 37°C for 30 minutes.

-

Purpose: Increases volatility by replacing active hydrogens with trimethylsilyl groups.

-

-

Centrifugation: Spin down any precipitate; transfer to GC vial with glass insert.

Protocol B: Analytical Method (GC-MS)[6][7]

System Configuration:

-

Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1 mL/min (constant flow).

-

Inlet: Splitless mode, 250°C.

Temperature Program:

| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |

|---|---|---|---|

| Initial | - | 100 | 2.0 |

| Ramp 1 | 10 | 190 | 0 |

| Ramp 2 | 5 | 240 | 0 |

| Ramp 3 | 20 | 300 | 5.0 |

Mass Spectrometry Settings (SIM Mode): To maximize sensitivity, use Selected Ion Monitoring (SIM).[8]

| Target Metabolite | Derivative | Quant Ion (m/z) | 13C-Label Ion (m/z) | Retention Time (Approx) |

| Sorbitol | 6-TMS | 319 | 320 | 16.5 min |

| Fructose | Methoxime-5-TMS | 307 | 308 | 14.2 min |

| Ribitol (Int. Std) | 5-TMS | 217 | - | 15.8 min |

-

Critical Note: Fructose forms two oxime peaks (syn/anti). Sum the areas of both peaks for quantification.

Part 4: Data Analysis & Interpretation[1][6][7][9]

1. Calculation of Enrichment Calculate the Mole Percent Excess (MPE) for Fructose to determine how much was derived from the Sorbitol tracer.

2. Flux Estimation (SDH Activity) Plot the concentration of [1-13C]-Fructose (normalized to protein content) over time.

-

Slope (Linear Phase): Represents the in situ SDH activity (

). -

Ratio Analysis: The ratio of [13C-Fructose] / [Total Intracellular Sorbitol] indicates the clearance efficiency.

3. Troubleshooting & QC

| Issue | Probable Cause | Corrective Action |

| Low Fructose Signal | Incomplete derivatization | Ensure Pyridine is anhydrous; extend oximation time. |

| Overlapping Peaks | Glucose interference | Glucose elutes near fructose. Ensure high chromatographic resolution or use LC-MS/MS if glucose levels are massive. |

| High Background | Moisture in reagents | MSTFA hydrolyzes with water. Use fresh ampoules. |

| No 13C Enrichment | Low SDH expression | Confirm SDH protein levels via Western Blot; some cell lines lose SDH in culture. |

Part 5: Workflow Visualization

Figure 2: End-to-end experimental workflow for extracting and analyzing 13C-labeled polyols.

References

-

Gabbay, K. H. (1973). The Sorbitol Pathway and the Complications of Diabetes. The New England Journal of Medicine. Link

-

Obrosova, I. G., et al. (2003). Aldose Reductase Inhibition Counteracts Oxidative Stress and Polyol Pathway Flux in Diabetic Rat Retina. Diabetes.[9] Link

-

Jans, A. W., et al. (1989). Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue. Magnetic Resonance in Medicine. Link

-

Creative Proteomics. (2023). Metabolic Flux Analysis of the Polyol Pathway. Link

-

Sigma-Aldrich. (2023). Sorbitol Dehydrogenase Assay Protocol & Technical Bulletin. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]

- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 6. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. Suitability of sugar alcohols as antidiabetic supplements: A review - PMC [pmc.ncbi.nlm.nih.gov]

Precision 13C-Metabolic Flux Analysis: From Mass Isotopomer Distributions (MIDs) to Pathway Kinetics

Introduction: Beyond Static Metabolomics

Static metabolomics provides a snapshot of metabolite pools (abundance), but it fails to capture the rate of turnover (flux). For drug development and cancer metabolism research, high abundance of a metabolite could mean either high production or blocked consumption. Distinguishing these scenarios requires 13C-Metabolic Flux Analysis (13C-MFA) .

This guide details the software infrastructure required to transform raw Mass Spectrometry (MS) data into quantitative metabolic flux maps.[1][2] We focus on the two critical computational stages: Natural Abundance Correction (purifying the signal) and Flux Modeling (calculating the rates).

Part 1: Theoretical Foundation & Software Landscape

The Challenge: Isotopologues vs. Natural Abundance

Mass spectrometers measure isotopologues —molecules differing by mass due to isotope incorporation (e.g., M+0, M+1, M+2). However, raw MS data is "contaminated" by:

-

Natural Abundance (NA): Carbon-13 naturally occurs at ~1.1%. Even without a tracer, a C6 molecule (Glucose) has a detectable M+1 signal (~6.6%).

-

Tracer Impurity: Commercial 13C-tracers are rarely 100% pure (typically 99%).

The Mathematical Imperative:

You cannot interpret raw intensities directly. You must solve for the corrected distribution (

Where

Software Selection Matrix

We categorize tools into Correction Engines (Data

| Feature | IsoCor (Recommended for Correction) | INCA (Gold Standard for Flux) | MetaboAnalyst (Generalist) |

| Primary Function | Natural Abundance Correction | Metabolic Flux Modeling (MFA) | Pathway Enrichment / Visualization |

| Algorithm | Matrix-based Correction | Elementary Metabolite Units (EMU) | Mummichog / GSEA |

| Interface | Python / GUI / CLI | MATLAB | Web-based |

| Input | Peak Areas (CSV) | MIDs + Network Model | Peak Lists / m/z |

| Cost | Open Source (MIT) | Free (Academic) / Licensed | Free |

| Best For | Cleaning data for enrichment analysis | Quantifying reaction rates (mol/cell/h) | Quick visualization & hypothesis generation |

Part 2: Core Protocol – Natural Abundance Correction (IsoCor)

This protocol uses IsoCor , a robust Python-based tool, to correct raw MS intensities.[2][3] This step is mandatory before any flux modeling.

Prerequisites

-

Input Data: A CSV file containing integrated peak areas.

-

Tracer Info: Isotope purity (e.g., 99% 13C).

-

Formulae: Chemical formulas for all metabolites (critical for calculating the NA matrix).

Step-by-Step Workflow

1. Data Pre-processing (Peak Integration)

-

Action: Use vendor software (e.g., Agilent MassHunter, Thermo TraceFinder) or El-Maven to integrate peaks.

-

Critical QC: Ensure the integration window covers the entire isotope envelope (M+0 to M+n).

-

Expert Insight: Do not rely on "height." Use "Area Under Curve" (AUC). Isotope peaks often have slightly different retention times due to the deuterium isotope effect (if using H-tracers) or chromatographic interactions.

2. IsoCor Configuration

-

Tracer Definition: Set the tracer element (usually Carbon) and purity.

-

Example:Element: C, Purity: 0.99.

-

-

Resolution Setting:

-

Low Res (Quadrupole): Resolution < 5,000. IsoCor sums contributions from other elements (N, O, S) into the nominal mass.

-

High Res (Orbitrap/FT-ICR): Resolution > 50,000. You must specify if you can resolve the 13C peak from the 15N/34S peaks.

-

Why this matters: Incorrect resolution settings will over-correct or under-correct the data, leading to false "negative" enrichment values.

-

3. Execution & Output Analysis

-

Run Correction: Execute the batch process.

-

Output Metrics:

-

Isotopologue Distribution (MID): The fractional abundance of M+0, M+1, etc. (Sum = 1).

-

Mean Enrichment (ME): The weighted average number of labeled carbons.

-

Fractional Contribution (FC): The % of the carbon backbone derived from the tracer.

-

Self-Validating Check (The "Unlabeled" Control)

Every run must include an unlabeled sample.

-

Protocol: Run the correction algorithm on your unlabeled sample treating it as "labeled."

-

Pass Criteria: The corrected output for the unlabeled sample must show >98% M+0 .

-

Fail Criteria: If your corrected unlabeled sample shows 5% M+1, your correction matrix is wrong (likely incorrect chemical formula or resolution setting).

Part 3: Advanced Protocol – Flux Modeling (INCA)

Once MIDs are corrected, we use INCA (Isotopomer Network Compartmental Analysis) to model the flow of carbon.

Network Construction

-

Action: Define the metabolic network in INCA using standard stoichiometry.

-

Syntax: Substrate (ABC) -> Product (AB) + Fragment (C)

-

Atom Mapping: You must define how carbon atoms transition.

-

Example (Glycolysis):Glucose (abcdef) -> Pyruvate (abc) + Pyruvate (def)

-

Why: This tells the software that C1-C3 of glucose become one pyruvate, and C4-C6 become another.

-

Data Fitting (The Inverse Problem)

-

Input: Load the corrected MIDs from IsoCor into INCA.

-

Simulation: INCA simulates MIDs based on an initial guess of fluxes.

-

Optimization: It iteratively adjusts fluxes to minimize the Sum of Squared Residuals (SSR) between simulated and measured MIDs.

Statistical Validation

-

Chi-Square Test: INCA outputs a Chi-square statistic.

-

Good Fit: The SSR falls within the 95% confidence interval of the Chi-square distribution.

-

Bad Fit:[4] SSR is too high. This implies your metabolic map is missing a reaction (e.g., you assumed TCA cycle only, but the cell is using the GABA shunt).

-

Part 4: Visualization of Workflows

Diagram 1: The 13C-MFA Data Pipeline

This diagram illustrates the transformation of raw signals into biological insight.

Caption: The critical path from raw mass spectrometry data to quantitative flux maps, emphasizing the mandatory validation step using unlabeled controls.

Diagram 2: The Logic of Natural Abundance Correction

How the software mathematically isolates the tracer signal.

Caption: The linear algebra operation performed by IsoCor/IsoCorrectoR to decouple natural isotope noise from the experimental tracer signal.

References

-

IsoCor Software (Correction)

- Millard, P., et al. (2012). "IsoCor: correcting MS data in isotope labeling experiments.

-

INCA Software (Flux Modeling)

-

MetaboAnalyst (P

- Pang, Z., et al. (2021). "MetaboAnalyst 5.0: narrowing the gap between raw spectra and functional insights." Nucleic Acids Research.

-

N

-

IsoCorrectoR (R-based Altern

- Heinrich, P., et al. (2018). "Correcting for natural isotope abundance and tracer impurity... with IsoCorrectoR." Scientific Reports.

Sources

- 1. Software LS-MIDA for efficient mass isotopomer distribution analysis in metabolic modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]

- 6. api2.xialab.ca [api2.xialab.ca]

- 7. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Widely used software, developed by Young Lab, tops 1,000 academic licenses - School of EngineeringSchool of Engineering | Vanderbilt University [engineering.vanderbilt.edu]

- 9. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. UHAS-MIDA Software Package: Mass Isotopomer Distribution Analysis-Applying the Inverse Matrix for the Determination of Stable Isotopes of Chromium Distribution during Red Blood Cell Labelling [scirp.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing D-Sorbitol-1-13C Concentration

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Tracer Kinetics & Signal Optimization for D-Sorbitol-1-13C

Introduction: The Sorbitol-SDH Axis

Welcome to the technical guide for this compound. This tracer is the gold standard for probing Sorbitol Dehydrogenase (SDH) activity, a critical biomarker for liver functional reserve and portal vein perfusion. Unlike glucose, sorbitol is cleared almost exclusively by the liver (approx. 90-95%) via SDH, making it a "flow-limited" tracer ideal for assessing hepatic integrity without renal interference.

The critical challenge in using this compound is balancing Signal-to-Noise Ratio (SNR) against Enzyme Saturation . If your concentration is too low, 13C-NMR/MS cannot detect the flux. If too high, you saturate SDH (Km ~1 mM), shifting kinetics from first-order (flow-dependent) to zero-order (capacity-limited), invalidating your clearance data.

Module 1: Concentration & Dosage Protocols

Quick Reference: Dosage by Application

| Application | Subject | Route | Recommended Concentration/Dose | Critical Constraint |

| Liver Clearance (MFA) | Human | IV Bolus | 5–20 mg/kg (dissolved in 0.9% saline) | Avoid >50 mg/min infusion to prevent SDH saturation [1]. |

| Liver Clearance (MFA) | Rat | IV Bolus | 50 mg/kg | High clearance rate in rodents requires higher relative load [2]. |

| Hyperpolarized MRI | Mouse/Rat | IV | 80–100 mM (injected bolus) | Must be injected within <15s of dissolution due to T1 relaxation (~20s) [4]. |

| Cell Culture (Hepatocytes) | In Vitro | Media | 5–10 mM | Maintain <20 mM to avoid osmotic stress/cell shrinkage. |

| Breath Test (Gastric) | Human | Oral | 50–100 mg (tracer) + 5g (carrier) | Co-administer with unlabeled carrier to ensure gastric emptying consistency. |

Troubleshooting: "Why is my kinetic curve flat?"

Q: I injected 200 mg/kg into a rat model, but the clearance curve is linear, not exponential. Why?

A: You have likely saturated the Sorbitol Dehydrogenase enzyme.

SDH has a Michaelis constant (

-

The Issue: At 200 mg/kg, the initial plasma concentration exceeds the

significantly. The enzyme is working at -

The Fix: Reduce the dose to 50 mg/kg . This keeps the hepatic concentration near or below the

, ensuring the elimination rate is proportional to concentration (first-order kinetics), which accurately reflects liver blood flow.

Module 2: Signal Optimization (NMR vs. MS)

Workflow: Metabolic Fate of this compound

Understanding where your 13C label ends up is crucial for selecting the right detection window.

Figure 1: Metabolic pathway of this compound. Note that Aldolase B cleavage results in labeled Dihydroxyacetone Phosphate (DHAP) and unlabeled Glyceraldehyde. This specific labeling pattern is distinct from Glucose-1-13C metabolism.

FAQ: Detection Limits

Q: Can I use 13C-NMR on tissue extracts with a 10 mg/kg dose?

A: Likely no, unless you use cryoprobes or hyperpolarization.

-

The Problem: The natural abundance of 13C (1.1%) is low, but even with 99% enrichment, NMR is inherently insensitive. A 10 mg/kg dose results in tissue concentrations in the micromolar range (

). Standard 13C-NMR requires concentrations -

The Protocol Fix:

-

Switch to LC-MS/MS: Mass spectrometry is orders of magnitude more sensitive and can easily detect

concentrations from a 10 mg/kg dose. -

Use 1H-Detected Heteronuclear NMR (HSQC/HMQC): Instead of direct 13C detection, use inverse detection sequences. This transfers magnetization from 1H to 13C, increasing sensitivity by factor of ~30, allowing detection of metabolites at

[5].

-

Module 3: Preparation & Hyperpolarization

For researchers using Dissolution Dynamic Nuclear Polarization (d-DNP) , the concentration rules change drastically. You are not limited by physiology during the preparation, but by physics.

Protocol: Preparing High-Concentration Precursors

-

Target Concentration: Prepare a 3–4 M solution of this compound in the polarization cup.

-

Glassing Agent: Sorbitol is a sugar alcohol and glasses well on its own, but adding a radical (e.g., Trityl OX063) is required.

-

Ratio: Mix Sorbitol-1-13C with a small amount of DMSO or glycerol if crystallization occurs, though pure molten sorbitol (melting point ~95°C) can sometimes be used if mixed rapidly with the radical.

-

-

Dissolution: Upon dissolution with superheated buffer (neutralized with NaOH/Tris), the final injectable concentration should be 80–100 mM .

-

Injection Window:

-

Sorbitol T1 relaxation time (at 3T) is approximately 15–20 seconds .

-

You must inject and image within 45 seconds of dissolution.

-

Warning: Do not use standard infusion pumps; a power injector or manual rapid bolus is required to beat the T1 decay [4].

-

Module 4: Safety & Physiological Constraints

Troubleshooting: Osmotic Toxicity

Q: My animal subjects are developing diarrhea or showing signs of dehydration after oral tracer administration.

A: Sorbitol is a potent osmotic laxative.

-

Mechanism: Sorbitol is absorbed slowly in the intestine (passive diffusion). Unabsorbed sorbitol draws water into the lumen via osmosis.

-

Thresholds:

-

Rats: Doses

orally will almost certainly cause diarrhea. -

Humans:

orally can cause distress.

-

-

The Fix:

-

For IV studies , this is rarely an issue as the gut is bypassed, but rapid high-molarity injections can cause transient hemodynamic shifts. Keep injection volumes

of total blood volume. -

For Oral studies , split the dose or ensure the tracer (mg quantity) is not mixed with a massive "carrier" load of unlabeled sorbitol unless a stress test is the specific goal.

-

References

-

National Institutes of Health (NIH). (1998). Hepatic clearance of D-sorbitol: Noninvasive test for evaluating functional liver plasma flow.[1]Link

-

ResearchGate. (2024). Effect of Different Doses of Sorbitol on Hematological Parameters and Blood Glucose of Rats.[2]Link

-

PubMed. (2021). Determination of sorbitol dehydrogenase in microsamples of human serum.[3]Link

-

Stanford University. (2010). Hyperpolarized 13C metabolic imaging using dissolution dynamic nuclear polarization.Link

-

NIH. (2015). Imaging of 13C-labeled glucose and sorbitol in bovine lens by 1H-detected 13C nuclear magnetic resonance spectroscopy.Link

Sources

Dealing with incomplete metabolic network models in 13C-MFA.

Fluxomics Technical Support Center Subject: Troubleshooting Incomplete Metabolic Network Models in 13C-MFA Ticket ID: MFA-INC-001 Responder: Senior Application Scientist, Metabolic Engineering Division

Introduction

Welcome to the Fluxomics Technical Support Center. You are likely here because your 13C-Metabolic Flux Analysis (13C-MFA) has hit a wall. In my 15 years of analyzing fluxomes, I have found that "incomplete models" are rarely about missing a single obscure enzyme; they are usually about structural oversimplification or compartmental ambiguity .

When your model is incomplete, the mathematics of mass balance cannot reconcile with the physics of your isotope labeling data. This guide is structured to diagnose these structural failures and provide rigorous, self-validating remediation protocols.

Module 1: The "Red Light" – Model Rejection (High SSR)

Issue: Your optimization algorithm converges, but the Sum of Squared Residuals (SSR) remains statistically unacceptable.

Q: How do I definitively know my model is "incomplete" and not just stuck in a local minimum?

A: You must perform a Chi-Square (

-

The Causality: If your model topology (reactions) cannot physically generate the labeling pattern observed in the mass spectrometer, no amount of parameter optimization will reduce the SSR. The error is structural, not parametric.

-

The Protocol:

Q: The test failed. How do I pinpoint which reaction is missing?

A: Use Residual Analysis to map the error to specific metabolic nodes. Do not look at the global SSR; look at the contribution of individual mass fragments.

-

Scenario: If the model fits "Alanine" (Pyruvate proxy) perfectly but fails "Glutamate" (

-Ketoglutarate proxy), the error lies in the TCA cycle or the anaplerotic nodes, not in Glycolysis. -

Common Culprits:

-

The Glyoxylate Shunt: Often omitted in core models but active in stationary phase or specific carbon sources.

-

Entner-Doudoroff (ED) Pathway: Frequently ignored in standard E. coli models but essential in many Pseudomonads or engineered strains.

-

Visual Guide: Diagnostic Workflow for High SSR

Figure 1: Iterative diagnostic workflow for identifying and correcting structural model incompleteness using statistical rejection criteria.

Module 2: The "Yellow Light" – Unidentifiability

Issue: The model fits (Low SSR), but the Confidence Intervals (CI) for key fluxes are massive (e.g., Flux =

Q: My model fits, but the results are useless. Is the model still "incomplete"?

A: Yes, it is informationally incomplete . The network topology allows for the flow of carbon, but the tracer used does not generate a unique fingerprint for that specific pathway.

-

The Causality: This often happens in "cyclic" or "parallel" pathways (e.g., Pentose Phosphate Pathway vs. Glycolysis) where different flux combinations yield identical labeling patterns at the measurement nodes.

-

The Solution: You must increase the informational density of your dataset. This is achieved via Parallel Labeling Experiments (PLE) .

Protocol: Designing Parallel Labeling Experiments Do not mix tracers in one tube. Run parallel cultures with identical conditions but different substrates.

| Tracer Strategy | Target Pathway Resolution | Why it works |

| [1,2-13C] Glucose | Glycolysis vs. Pentose Phosphate Pathway (PPP) | The C1-C2 bond is cleaved in PPP (releasing C1 as CO2) but preserved in Glycolysis. |

| [U-13C] Glucose | Polymer Biosynthesis / Dilution Fluxes | Provides a baseline for total carbon incorporation and helps estimate "G-values" (fraction of natural labeling). |

| [1-13C] Glucose | Oxidative PPP | Specifically tracks the loss of C1 carbon. |

| [13C5] Glutamine | TCA Cycle / Anaplerosis | Enters metabolism directly at |

Q: How do I integrate this data?

A: You must perform a Simultaneous Fit . The software minimizes the global SSR across all datasets using a single flux map.

Visual Guide: Parallel Labeling Logic

Figure 2: Logic flow for Parallel Labeling Experiments (PLE). Distinct tracers probe different network sections, constraining the global solution.

Module 3: The "Hidden Trap" – Compartmentalization

Issue: In eukaryotic models (CHO cells, Yeast), you cannot fit Cytosolic and Mitochondrial metabolites simultaneously.

Q: I am modeling TCA cycle flux, but my Citrate and Glutamate labeling data contradict each other. Why?

A: You are likely using a "single-compartment" model for a multi-compartment reality. In the cytosol, Citrate is used for Fatty Acid synthesis (via Acetyl-CoA). In the mitochondria, it is oxidized. If your model lumps these pools, the solver tries to average two distinct isotopic signatures, resulting in a high SSR.

Remediation Protocol:

-

Split the Nodes: Explicitly define Cit_mit and Cit_cyt in your stoichiometric matrix.

-

Assign Measurements Correctly:

-

Mitochondrial Proxy: Use Glutamate (derived from

-KG) as a proxy for the mitochondrial TCA cycle. -

Cytosolic Proxy: Use Fatty Acids (Palmitate) or Alanine (Pyruvate) to infer the state of the cytosolic Acetyl-CoA/Pyruvate pool.

-

Note: Do not assume Alanine represents Mitochondrial Pyruvate.

-

-

Add Transport Fluxes: You must include a reversible transport reaction (e.g., Citrate/Malate shuttle) to connect the pools.

Module 4: Cofactor & Biomass Constraints

Issue: The carbon balances, but the energy balance (ATP/NADH) is biologically impossible.

Q: Should I include cofactor balances (ATP, NADH) in my 13C-MFA model?

A: Proceed with extreme caution. Standard 13C-MFA relies on Carbon (C) balancing. Adding Energy (ATP) or Redox (NADH) constraints often breaks the model because:

-

Unknown Sinks: There are futile cycles and maintenance energies that are hard to quantify.

-

Incomplete Biomass Eq: If your biomass equation misses a minor component that consumes high ATP, your flux map will distort to compensate.

Recommendation:

-

Initial Pass: Run the model with Carbon constraints only .

-

Secondary Validation: Calculate the implied ATP production. If it is vastly higher than the theoretical maximum (P/O ratio limits), your model is missing an energy sink (e.g., product export pump).

-

Refinement: Only add cofactor constraints if you have specific data (e.g., measured Oxygen Uptake Rate - OUR).

References

-

Antoniewicz, M. R. (2015).[6] Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

-

Crown, S. B., & Antoniewicz, M. R. (2013). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Metabolic Engineering. Link

-

Zamboni, N., et al. (2009).[6] 13C-based metabolic flux analysis.[1][2][3][4][6][7][8][9][10][11] Nature Protocols. Link

-

Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering. Link

-

Dai, Z., & Locasale, J. W. (2017). Understanding metabolism with flux analysis: From theory to application. Metabolic Engineering. Link

Sources

- 1. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antoniewicz Laboratory | Publications [cheresearch.engin.umich.edu]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 8. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 11. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]

Validation & Comparative

D-Sorbitol-1-13C versus deuterium-labeled D-Sorbitol-d2 as a tracer.

Executive Summary

In metabolic research and drug development, the choice between Carbon-13 (13C) and Deuterium (2H/D) labeling on D-Sorbitol is dictated by the specific analytical endpoint: Metabolic Flux or Quantification .

-

Select D-Sorbitol-1-13C if: You are conducting metabolic flux analysis (MFA), liver function breath tests, or tracing the polyol pathway using NMR/IRMS. It offers biological equivalence to natural sorbitol with negligible kinetic isotope effects.

-

Select D-Sorbitol-d2 if: You require a cost-effective Internal Standard (IS) for LC-MS/MS quantification. It provides a distinct mass shift (+2 Da) but carries a risk of Kinetic Isotope Effects (KIE) and label loss if the deuterium is located at an enzymatically active site (e.g., C2).

Part 1: Mechanistic Principles & Tracer Behavior

The Kinetic Isotope Effect (KIE)

The fundamental differentiator between these tracers is the Kinetic Isotope Effect .[1]

-

13C (Mass Difference ~4%): The mass difference between 12C and 13C is small relative to the total mass of the atom. Consequently, 13C-labeled sorbitol exhibits a negligible KIE . Enzymes like Sorbitol Dehydrogenase (SDH) process 13C-sorbitol at virtually the same rate as endogenous sorbitol. This makes it the "Gold Standard" for measuring biological rates (flux).

-

Deuterium (Mass Difference 100%): Replacing Hydrogen (1H) with Deuterium (2H) doubles the atomic mass. If the C-D bond is broken during the rate-determining step (e.g., oxidation at C2 by SDH), the reaction rate can drop significantly (Primary KIE:

). This distorts metabolic data but is advantageous for probing reaction mechanisms.

Metabolic Fate in the Polyol Pathway

The polyol pathway converts Glucose

-

This compound: The 13C label at C1 is metabolically stable. Upon conversion to Fructose (via SDH), the label remains at C1. If Fructose enters glycolysis, C1 is eventually cleaved (by Aldolase B) or oxidized, ultimately releasing 13CO2 . This release is the basis of the 13C-Sorbitol Breath Test .

-

D-Sorbitol-d2: If the deuterium atoms are located at non-exchangeable carbon positions (e.g., C1), they are retained in Fructose. However, they do not produce a gaseous signal like CO2. Detection requires sampling body fluids (plasma/urine), making it unsuitable for non-invasive breath testing.

Part 2: Application Workflows & Protocols

Application A: Liver Function Assessment (13C-Sorbitol Breath Test)

Objective: Non-invasive measurement of functional hepatic plasma flow and shunt volume. Tracer: this compound.[3] Rationale: Sorbitol has a high hepatic extraction ratio. Its conversion to CO2 reflects liver perfusion and enzymatic capacity.

Experimental Protocol (Self-Validating)

-

Patient Prep: Fasting for >8 hours. Avoid naturally 13C-enriched foods (corn, cane sugar) for 24h.

-

Baseline Sampling: Collect two end-expiratory breath samples (Time -5, 0 min) to establish the basal 13CO2/12CO2 ratio (

13C). -

Tracer Administration: Dissolve 500 mg This compound in 200 mL water. Administer orally.

-

Sampling Phase: Collect breath samples every 15 minutes for 120 minutes.

-

Analysis: Measure 13CO2 enrichment using Isotope Ratio Mass Spectrometry (IRMS) or Nondispersive Isotope-Selective Infrared Spectroscopy (NDIRS).

-

Validation:

-

Quality Control: CO2 concentration in breath must be >1.5% to ensure alveolar sampling.

-

Calculation: Plot Dose Recovery Rate (% dose/h) vs. Time. The AUC (Area Under Curve) represents the metabolic capacity.

-

Application B: LC-MS/MS Quantification (D-Sorbitol-d2 as Internal Standard)

Objective: Absolute quantification of sorbitol in plasma or tissue lysates. Tracer: D-Sorbitol-d2.[4] Rationale: Deuterated standards correct for matrix effects and ionization suppression in Mass Spectrometry.

Experimental Protocol

-

Stock Preparation: Prepare 1 mg/mL D-Sorbitol-d2 in 50:50 Methanol:Water.

-

Sample Spiking: Add 10

L of IS stock to 100 -

Extraction: Protein precipitation with 400

L ice-cold Acetonitrile. Vortex (30s), Centrifuge (10,000g, 10 min). -

LC-MS/MS Setup:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to Sorbitol's polarity.

-

Mobile Phase: Acetonitrile/Ammonium Acetate buffer gradient.

-

Transitions (MRM):

-

Endogenous Sorbitol:

181.1 -

D-Sorbitol-d2:

183.1

-

-

-

Validation Check:

-

Retention Time: Ensure d2-Sorbitol co-elutes with endogenous sorbitol. Note: Deuterium can cause a slight retention time shift (Chromatographic Isotope Effect). If the shift >0.1 min, integration windows must be adjusted carefully.

-

Part 3: Visualization of Pathways

Diagram 1: Polyol Pathway & Tracer Fate

This diagram illustrates the metabolic divergence between the two tracers.

Caption: Metabolic fate of D-Sorbitol tracers. 13C enables breath testing via CO2; d2 is optimal for direct MS detection.

Part 4: Comparative Data Analysis

Table 1: Technical Specification Comparison

| Feature | This compound | D-Sorbitol-d2 |

| Primary Application | Metabolic Flux, Breath Tests (Liver Function) | Internal Standard for LC-MS/MS |

| Detection Method | IRMS, 13C-NMR | LC-MS/MS, GC-MS |

| Mass Shift | +1 Da (M+1) | +2 Da (M+2) |

| Kinetic Isotope Effect | Negligible (~1.0) | Potential Primary KIE (kH/kD > 2) |

| Metabolic Stability | Excellent (Carbon backbone is stable) | Good (Carbon-bound D), Poor (O-bound D) |

| Cost | High ( | Moderate ( |

| In Vivo Suitability | High (Safe, produces 13CO2) | Limited (Tracer dilution, no gas signal) |

Table 2: Analytical Performance Metrics

| Parameter | 13C-Sorbitol (Breath Test) | d2-Sorbitol (LC-MS IS) |

| Limit of Detection | ~1-5 ng/mL (Instrument dependent) | |

| Sample Volume | Breath (Non-invasive) | 10-100 |

| Throughput | Low (2 hours per patient) | High (5-10 min per sample) |

| Interference Risk | High background 13C (dietary corn/sugar) | Isobaric interferences (rare with +2 Da) |

Part 5: References

-

Metabolic Solutions. (2024). 13C and Hydrogen Breath Tests for Research. Retrieved from [Link]

-

National Institutes of Health (NIH). (2014). Dynamic carbon 13 breath tests for the study of liver function and gastric emptying. PMC4202357. Retrieved from [Link]

-

Pfizer Inc.[5] & PPD Labs. (2019).[5] Development and validation of a quantitative ultra performance LC-MS/MS method to measure fructose and sorbitol in human plasma. Bioanalysis. Retrieved from [Link]

-

Princeton University. (2005). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

Sources

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Unlabeled Sorbitol as a Specificity Control in Metabolic Labeling Assays

Executive Summary